molecular formula C8H13NO B2437544 (3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one CAS No. 180481-87-2

(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one

Cat. No. B2437544
CAS RN: 180481-87-2
M. Wt: 139.198
InChI Key: BRYHFQMDNZZHSI-NKWVEPMBSA-N
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Description

(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one, also known as HCP, is a cyclic amine that has been the subject of extensive scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including as a drug candidate for the treatment of neurological disorders.

Scientific Research Applications

Scaffold for Compound Libraries in Drug Discovery

Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, like (3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one, are proposed as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. Practical syntheses of these derivatives were developed, demonstrating the potential of this scaffold to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Broad Spectrum of Pharmacological Properties

Pyrrolo[3,4-c]pyridine derivatives are known for their broad spectrum of pharmacological properties. Studies suggest that compounds containing this scaffold can be used to treat diseases of the nervous and immune systems, with reported antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Anti-protozoal and Anti-cancer Activities

The synthesis and biological activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles have been explored. These heterocyclic compounds show various biological activities, including anti-protozoal and anti-cancer properties (Dürüst et al., 2012).

Pharmacological Importance of Hexahydrocyclopentapyrrolone Derivatives

Hexahydrocyclopentapyrrolone derivatives are an important class of bicycles and represent an essential pharmacophore for diversified pharmacological activities. A highly efficient process for the synthesis of these derivatives has been developed, demonstrating their commercial viability for pharmacological applications (Bahekar et al., 2017).

Potential for Cognitive Impairment Treatment

The discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases has been reported. This research has identified a clinical candidate with excellent selectivity and good efficacy in vivo, currently in Phase I clinical development (Li et al., 2016).

properties

IUPAC Name

(3aS,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-4-6-2-3-8(10)7(6)5-9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYHFQMDNZZHSI-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CCC(=O)[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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